(7-Bromo-2,3-dihydro-1H-inden-5-yl)methanol
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Overview
Description
(7-Bromo-2,3-dihydro-1H-inden-5-yl)methanol is an organic compound that belongs to the class of indene derivatives It features a bromine atom at the 7th position and a hydroxymethyl group at the 5th position of the indene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-Bromo-2,3-dihydro-1H-inden-5-yl)methanol typically involves multi-step organic reactions One common method starts with the bromination of 2,3-dihydro-1H-indene to introduce the bromine atom at the 7th position
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(7-Bromo-2,3-dihydro-1H-inden-5-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) under basic conditions.
Major Products Formed
Oxidation: 7-Bromo-2,3-dihydro-1H-inden-5-carboxylic acid.
Reduction: 7-Hydro-2,3-dihydro-1H-inden-5-yl)methanol.
Substitution: 7-Azido-2,3-dihydro-1H-inden-5-yl)methanol.
Scientific Research Applications
(7-Bromo-2,3-dihydro-1H-inden-5-yl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of advanced materials, such as polymers and resins.
Mechanism of Action
The mechanism by which (7-Bromo-2,3-dihydro-1H-inden-5-yl)methanol exerts its effects depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and hydroxymethyl group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
(7-Chloro-2,3-dihydro-1H-inden-5-yl)methanol: Similar structure but with a chlorine atom instead of bromine.
(7-Fluoro-2,3-dihydro-1H-inden-5-yl)methanol: Similar structure but with a fluorine atom instead of bromine.
(7-Iodo-2,3-dihydro-1H-inden-5-yl)methanol: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The uniqueness of (7-Bromo-2,3-dihydro-1H-inden-5-yl)methanol lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The bromine atom provides distinct electronic and steric properties compared to other halogens, potentially leading to different biological activities and applications.
Properties
Molecular Formula |
C10H11BrO |
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Molecular Weight |
227.10 g/mol |
IUPAC Name |
(7-bromo-2,3-dihydro-1H-inden-5-yl)methanol |
InChI |
InChI=1S/C10H11BrO/c11-10-5-7(6-12)4-8-2-1-3-9(8)10/h4-5,12H,1-3,6H2 |
InChI Key |
UACZUOLBACZCCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C(=CC(=C2)CO)Br |
Origin of Product |
United States |
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